- 3-[4-(1-Aryl-1-hydroxyethyl)phenyl]imidazo[1,5-a]pyrazines as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,

Cas no 933671-86-4 (4-Bromo-3-ethoxybenzoic acid)

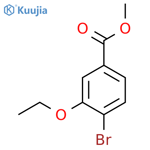

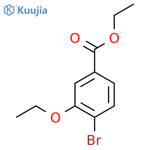

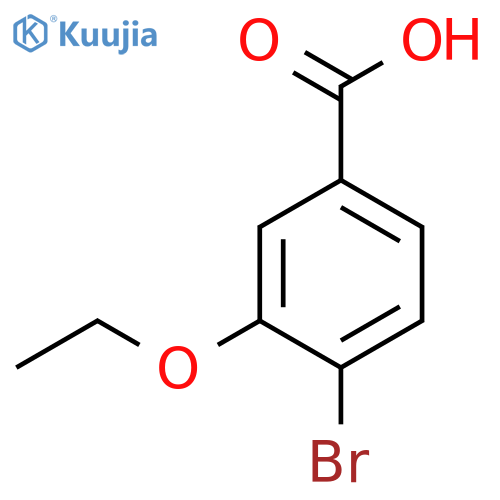

4-Bromo-3-ethoxybenzoic acid structure

Nome del prodotto:4-Bromo-3-ethoxybenzoic acid

Numero CAS:933671-86-4

MF:C9H9BrO3

MW:245.069962263107

MDL:MFCD09753722

CID:2118538

PubChem ID:19754872

4-Bromo-3-ethoxybenzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-bromo-3-ethoxyBenzoic acid

- 4-Bromo-3-ethoxy-benzoic acid

- KTBJPOSCZHJGRM-UHFFFAOYSA-N

- Benzoic acid, 4-bromo-3-ethoxy-

- AS03245

- 4-Bromo-3-ethoxybenzoic acid (ACI)

- DA-39883

- MFCD09753722

- SCHEMBL1932820

- CS-0190775

- D85821

- A1-04090

- WS-02278

- 933671-86-4

- 4-Bromo-3-ethoxybenzoic acid

-

- MDL: MFCD09753722

- Inchi: 1S/C9H9BrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)

- Chiave InChI: KTBJPOSCZHJGRM-UHFFFAOYSA-N

- Sorrisi: BrC1=CC=C(C(=O)O)C=C1OCC

Proprietà calcolate

- Massa esatta: 243.97351g/mol

- Massa monoisotopica: 243.97351g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 13

- Conta legami ruotabili: 3

- Complessità: 184

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.7

- Superficie polare topologica: 46.5

4-Bromo-3-ethoxybenzoic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B942413-100mg |

4-Bromo-3-ethoxybenzoic acid |

933671-86-4 | ≥95% | 100mg |

¥702.00 | 2022-09-29 | |

| eNovation Chemicals LLC | Y1264017-100mg |

4-BROMO-3-ETHOXYBENZOIC ACID |

933671-86-4 | 98% | 100mg |

$160 | 2024-06-05 | |

| 1PlusChem | 1P01JX3F-5g |

4-BROMO-3-ETHOXYBENZOIC ACID |

933671-86-4 | 98% | 5g |

$1345.00 | 2024-04-20 | |

| Aaron | AR01JXBR-250mg |

4-Bromo-3-ethoxybenzoic acid |

933671-86-4 | 98% | 250mg |

$183.00 | 2025-02-11 | |

| A2B Chem LLC | BA08171-5g |

4-Bromo-3-ethoxybenzoic acid |

933671-86-4 | 97% | 5g |

$1409.00 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1264017-100mg |

4-BROMO-3-ETHOXYBENZOIC ACID |

933671-86-4 | 98% | 100mg |

$155 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1264017-250mg |

4-BROMO-3-ETHOXYBENZOIC ACID |

933671-86-4 | 98% | 250mg |

$270 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1264017-5g |

4-BROMO-3-ETHOXYBENZOIC ACID |

933671-86-4 | 98% | 5g |

$1550 | 2024-06-05 | |

| Aaron | AR01JXBR-2g |

4-BROMO-3-ETHOXYBENZOIC ACID |

933671-86-4 | 98% | 2g |

$865.00 | 2023-12-14 | |

| 1PlusChem | 1P01JX3F-100mg |

4-BROMO-3-ETHOXYBENZOIC ACID |

933671-86-4 | 98% | 100mg |

$110.00 | 2024-04-20 |

4-Bromo-3-ethoxybenzoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, 12 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt

Riferimento

- Preparation of substituted triazolopyridines and antitumor agents, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Preparation of N-oxide pyrazolopyridines and related heterocycles as inhibitors of NLRP3 inflammasome, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Riferimento

- Imidazo[1,5-a]pyrazin-3-ylbenzamides as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 10 h, 20 °C

Riferimento

- Preparation of substituted N-(2-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl) amides for treating MTAP-deficient and/or MTA-accumulating diseases, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Riferimento

- Imidazo[1,5-a]pyrazines as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Riferimento

- BTK inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 2 h, 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Riferimento

- Benzamide imidazopyrazine BTK inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt

Riferimento

- Preparation of substituted triazolopyridines as Mps-1 kinase inhibitors for treating hyperproliferative disorders, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Riferimento

- Preparation of triazolopyridine derivatives for use as Mps-1 or TTK inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran ; 2 h, 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Riferimento

- Preparation of aminoimidazopyrazine carboxamide derivatives as Bruton's Tyrosine Kinase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, 12 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Riferimento

- Tertiary alcohol imidazopyrazine btk inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Riferimento

- Preparation of bicyclic heterocycles as Btk inhibitors for therapy, United States, , ,

4-Bromo-3-ethoxybenzoic acid Raw materials

4-Bromo-3-ethoxybenzoic acid Preparation Products

4-Bromo-3-ethoxybenzoic acid Letteratura correlata

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

933671-86-4 (4-Bromo-3-ethoxybenzoic acid) Prodotti correlati

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

Fornitori consigliati

Jinan Hanyu Chemical Co.,Ltd.

Membro d'oro

CN Fornitore

Grosso

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

Hebei Ganmiao New material Technology Co., LTD

Membro d'oro

CN Fornitore

Grosso

Handan Zechi Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Xiamen PinR Bio-tech Co., Ltd.

Membro d'oro

CN Fornitore

Grosso